D-Ribose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

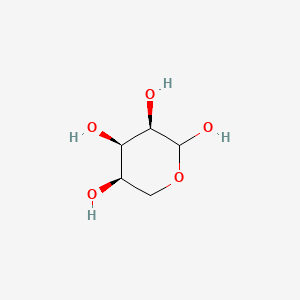

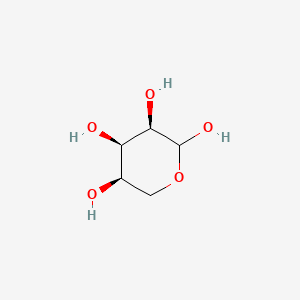

D-Ribose is a naturally occurring pentose sugar with the chemical formula C(5)H({10})O(_5). It is a crucial component of ribonucleotides, which are the building blocks of ribonucleic acid (RNA). This compound plays a vital role in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells, and is essential for various biological processes, including genetic coding, decoding, regulation, and expression of genes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Ribose can be synthesized through several methods, including:

Fermentation: This is the most common industrial method, where glucose is converted to this compound using microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are employed under controlled conditions to optimize yield.

Chemical Synthesis: this compound can also be synthesized chemically from glucose through a series of reactions involving isomerization and reduction. This method, however, is less common due to its complexity and lower yield compared to fermentation.

Industrial Production Methods: Industrial production of this compound primarily relies on fermentation due to its efficiency and cost-effectiveness. The process involves:

Cultivation of Microorganisms: Selected bacterial strains are cultured in a nutrient-rich medium.

Fermentation: Glucose is added to the culture, and the bacteria convert it to this compound over several days.

Purification: The resulting mixture is purified through filtration, crystallization, and drying to obtain pure this compound.

Análisis De Reacciones Químicas

Types of Reactions: D-Ribose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ribonic acid using oxidizing agents such as nitric acid.

Reduction: Reduction of this compound can yield ribitol, a sugar alcohol, using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions to form derivatives such as ribose-5-phosphate, an important intermediate in nucleotide biosynthesis.

Common Reagents and Conditions:

Oxidation: Nitric acid, under controlled temperature and pH conditions.

Reduction: Sodium borohydride in an aqueous or alcoholic solution.

Substitution: Phosphorylation reactions using phosphoric acid or its derivatives under enzymatic or chemical catalysis.

Major Products:

Ribonic Acid: Formed through oxidation.

Ribitol: Formed through reduction.

Ribose-5-Phosphate: Formed through phosphorylation, a key intermediate in the pentose phosphate pathway.

Aplicaciones Científicas De Investigación

D-Ribose has extensive applications in various fields:

Chemistry: Used as a starting material for the synthesis of nucleotides and nucleosides.

Biology: Essential for the synthesis of RNA and ATP, playing a critical role in cellular metabolism and energy production.

Medicine: Used in the treatment of conditions such as chronic fatigue syndrome, fibromyalgia, and myocardial ischemia. It helps improve cellular energy levels and supports heart function.

Industry: Employed in the production of health supplements, energy drinks, and as a sweetener in food products.

Mecanismo De Acción

D-Ribose exerts its effects primarily through its role in the synthesis of ATP. It is a key substrate in the pentose phosphate pathway, leading to the formation of ribose-5-phosphate, which is further converted into nucleotides. These nucleotides are essential for the synthesis of ATP, which provides energy for various cellular processes. This compound supplementation can enhance ATP production, particularly in tissues with high energy demands such as the heart and skeletal muscles.

Comparación Con Compuestos Similares

Deoxyribose: A component of deoxyribonucleic acid (DNA), differing from D-Ribose by the absence of one oxygen atom.

Ribulose: A ketopentose sugar involved in the Calvin cycle of photosynthesis.

Xylulose: Another ketopentose sugar, involved in the pentose phosphate pathway.

Comparison:

This compound vs. Deoxyribose: this compound is involved in RNA synthesis, while deoxyribose is a component of DNA. The presence of an additional hydroxyl group in this compound makes it more reactive in certain biochemical pathways.

This compound vs. Ribulose and Xylulose: While all three sugars are pentoses, this compound is an aldose, whereas ribulose and xylulose are ketoses. This structural difference influences their roles in metabolic pathways and their reactivity.

This compound’s unique role in ATP synthesis and its involvement in critical metabolic pathways highlight its importance in both biological and industrial contexts.

Propiedades

Número CAS |

10257-32-6 |

|---|---|

Fórmula molecular |

C5H10O5 |

Peso molecular |

150.13 g/mol |

Nombre IUPAC |

(3R,4R,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |

Clave InChI |

SRBFZHDQGSBBOR-SOOFDHNKSA-N |

SMILES isomérico |

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)O)O)O)O |

Descripción física |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Presión de vapor |

0.00000085 [mmHg] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3R,4S,5S,6S,8R,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789863.png)

![methyl (5Z,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B10789866.png)

![(1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl) 2-phenylacetate](/img/structure/B10789886.png)

![[2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789891.png)

![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789899.png)

![(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789909.png)

![[(1'R,2R,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B10789923.png)

![(1S,8S,13R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789940.png)

![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10789948.png)

![[(7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789956.png)